Cas no 2834-00-6 (2-Pentadecyn-1-ol)

2-Pentadecyn-1-ol structure
2-Pentadecyn-1-ol structure
Product Name:2-Pentadecyn-1-ol
CAS No:2834-00-6
MF:C15H28O
MW:224.382225036621
CID:915063
PubChem ID:534429
Update Time:2025-04-19

2-Pentadecyn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Pentadecyn-1-ol
    • pentadec-2-yn-1-ol
    • 2- pentadecyn-1-ol
    • SCHEMBL1537343
    • DTXSID30274156
    • 2-pentadecynyl alcohol
    • 2834-00-6
    • Inchi: 1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-12,15H2,1H3
    • InChI Key: PFHRFJSUAGQBFE-UHFFFAOYSA-N
    • SMILES: CCCCCCCCCCCCC#CCO

Computed Properties

  • Exact Mass: 224.21414
  • Monoisotopic Mass: 224.214015512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 10
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.8200 (estimate)
  • Melting Point: 38.9°C (estimate)
  • Boiling Point: 335.8°C (rough estimate)
  • Refractive Index: 1.4656 (estimate)
  • PSA: 20.23
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